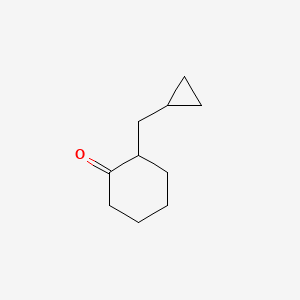
2-(Cyclopropylmethyl)cyclohexan-1-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 2-(Cyclopropylmethyl)cyclohexan-1-one is C10H16O. Its molecular weight is 152.23 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving 2-(Cyclopropylmethyl)cyclohexan-1-one are not available, cyclohexenones are widely used building blocks in organic synthesis chemistry, offering many different ways to extend molecular frameworks .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Approaches and Intermediates 2-(Cyclopropylmethyl)cyclohexan-1-one and related compounds have been studied for their unique chemical properties and potential applications. A practical route to synthesize a related bifunctional building block, 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one, was developed using inexpensive materials and attainable reaction conditions, showcasing its potential for large-scale applications in various industries (Zha et al., 2021).
Chemical Structures and Tautomerism Studies on the structural features of compounds similar to 2-(Cyclopropylmethyl)cyclohexan-1-one revealed intricate tautomeric forms and the presence of strong intramolecular hydrogen bonds, highlighting the complexity of these molecules and their potential for diverse chemical reactions (Odabaşoǧlu et al., 2003).
Application in Flavoring and Aromatic Compounds Derivatives of cyclohexanone, such as methyl 3-(2-oxo-cyclohexyl)propionate, have been synthesized and successfully applied in tobacco flavoring, indicating potential applications of similar compounds in the flavor and fragrance industries (Yu, 2010).
Biological and Environmental Applications
Enzymatic Synthesis and Biological Activity Enzymatic synthesis has been employed to produce enantiomeric, bicyclic δ-Halo-γ-lactones with a cyclohexane ring, demonstrating significant biological activity against certain cancer cells and interaction with biological membranes, suggesting potential in medical and pharmaceutical research (Mazur et al., 2020).
Microbial Degradation and Environmental Impact Certain strains of Rhodococcus have been identified to degrade cyclohexane and related compounds effectively, offering potential biotechnological applications in environmental management and pollution control (Lee & Cho, 2008).
Propiedades
IUPAC Name |
2-(cyclopropylmethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-4-2-1-3-9(10)7-8-5-6-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJXHCVPIFRFGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethyl)cyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




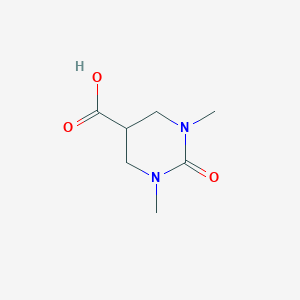
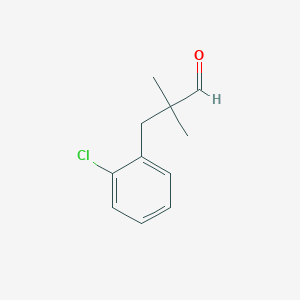
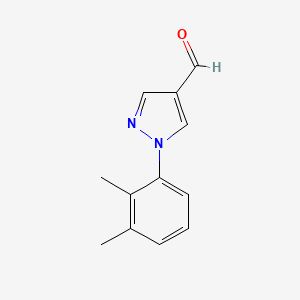

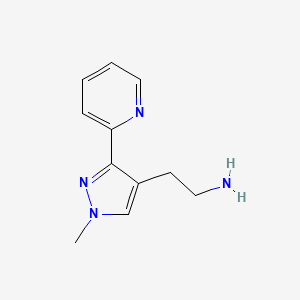
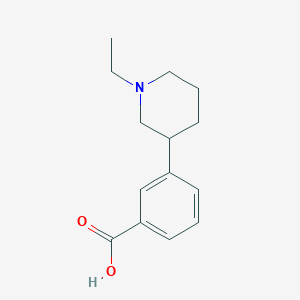
![2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470416.png)
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1470417.png)
![2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1470418.png)



![1-Methyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1470427.png)